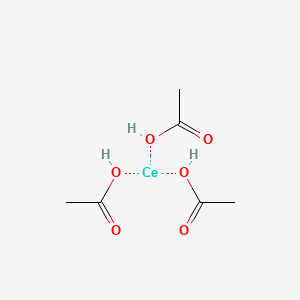
cerium(III)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(III) acetate is an inorganic compound with the chemical formula Ce(CH₃COO)₃. It appears as a white powder that is soluble in water and ethanol. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(III) acetate can be synthesized by reacting cerium(III) carbonate with acetic acid in an aqueous solution. The reaction is as follows : [ \text{Ce}_2(\text{CO}_3)_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Ce}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} + 3 \text{CO}_2 \uparrow ]
Industrial Production Methods: In industrial settings, cerium(III) acetate is often produced through similar methods, with careful control of reaction conditions to ensure high purity and yield. The compound is typically recrystallized from anhydrous acetic acid and dried under vacuum to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Cerium(III) acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cerium(IV) compounds under specific conditions.
Reduction: It can be reduced to cerium(II) compounds, although this is less common.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or bromine can be used.
Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride may be employed.
Substitution: Various ligands, including halides and nitrates, can be used in substitution reactions.
Major Products Formed:
Oxidation: Cerium(IV) oxide (CeO₂)
Reduction: Cerium(II) compounds
Substitution: Cerium halides or nitrates
Scientific Research Applications
Cerium(III) acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which cerium(III) acetate exerts its effects is primarily through its ability to undergo redox reactions. Cerium can switch between the +3 and +4 oxidation states, allowing it to participate in various redox processes. This property is particularly useful in catalysis and antioxidant applications, where cerium compounds can neutralize reactive oxygen species and other free radicals .
Comparison with Similar Compounds
- Lanthanum(III) acetate
- Praseodymium(III) acetate
- Neodymium acetate
Comparison: Cerium(III) acetate is unique among these compounds due to its ability to readily switch between the +3 and +4 oxidation states. This property makes it particularly valuable in applications requiring redox activity, such as catalysis and antioxidant research. Other lanthanide acetates do not exhibit the same level of redox versatility .
Cerium(III) acetate stands out for its diverse applications and unique chemical properties, making it a valuable compound in both scientific research and industrial processes.
Properties
Molecular Formula |
C6H12CeO6 |
|---|---|
Molecular Weight |
320.27 g/mol |
IUPAC Name |
acetic acid;cerium |
InChI |
InChI=1S/3C2H4O2.Ce/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChI Key |
HRXZUGNDGULQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


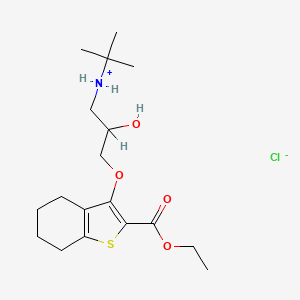
![Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13784956.png)
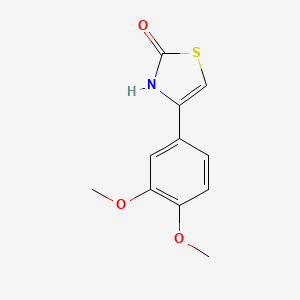
![[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride](/img/structure/B13784960.png)
![[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene](/img/structure/B13784969.png)
![diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13784976.png)

![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)
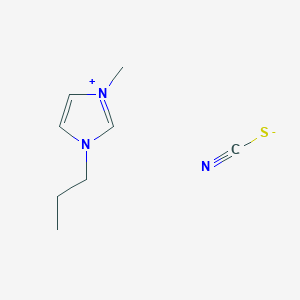
![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
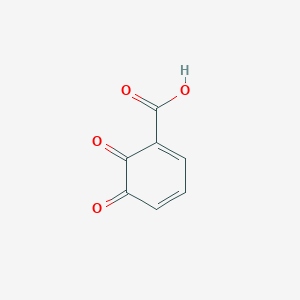
![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)
